1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine
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Overview
Description
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Naphthalen-1-yl)methyl]piperazine
- 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine
Uniqueness
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and phenylethyl groups provides distinct properties compared to other piperazine derivatives.
Properties
CAS No. |
918480-90-7 |
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Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-19(21-7-3-2-4-8-21)25-15-13-24(14-16-25)18-20-11-12-22-9-5-6-10-23(22)17-20/h2-12,17,19H,13-16,18H2,1H3 |
InChI Key |
IUYXZBIKBMPWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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